N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or nickel . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-(Piperidin-4-yl)benzamide: Known for its biological activities and potential therapeutic applications.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Studied for its antimalarial properties.
4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: Investigated for its anticancer activities.
Uniqueness
N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is unique due to its specific structure, which combines the piperidine moiety with a thiophene-2-carboxamide group. This unique structure may confer distinct biological activities and chemical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12/h3-4,10-11,14H,2,5-9H2,1H3 |
InChI Key |
HWIFMYOETBHSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.